molecular formula C16H13FN2O4S B11096888 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-fluorobenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-fluorobenzoate

Cat. No.: B11096888
M. Wt: 348.4 g/mol
InChI Key: FCPSZORSWMGREB-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is a complex organic compound that features a benzisothiazole moiety and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE typically involves the following steps:

    Formation of the Benzisothiazole Moiety: This can be achieved by reacting o-aminothiophenol with sulfur and an oxidizing agent to form the benzisothiazole ring.

    Introduction of the Fluorobenzoate Group: The benzisothiazole intermediate is then reacted with 2-fluorobenzoic acid or its derivatives under esterification conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzisothiazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the benzisothiazole ring can lead to the formation of dihydrobenzisothiazole derivatives.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzisothiazole derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its benzisothiazole moiety.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe to study various biological processes, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is likely related to its ability to interact with biological macromolecules. The benzisothiazole moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzoate group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2-FLUOROBENZOATE is unique due to the presence of both a benzisothiazole moiety and a fluorobenzoate group. This combination may confer unique biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13FN2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2-fluorobenzoate

InChI

InChI=1S/C16H13FN2O4S/c17-13-7-3-1-5-11(13)16(20)23-10-9-18-15-12-6-2-4-8-14(12)24(21,22)19-15/h1-8H,9-10H2,(H,18,19)

InChI Key

FCPSZORSWMGREB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCOC(=O)C3=CC=CC=C3F)NS2(=O)=O

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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